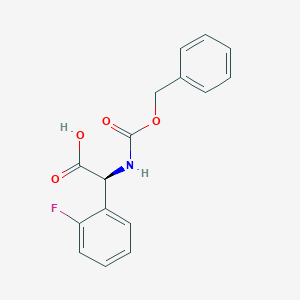

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(2-fluorophenyl)acetic acid

Description

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(2-fluorophenyl)acetic acid is a chiral carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group and a 2-fluorophenyl substituent at the α-position of the acetic acid backbone. The (S)-configuration at the chiral center is critical for stereoselective interactions in biological systems or asymmetric synthesis. This compound serves as a key intermediate in peptide synthesis and pharmaceutical research due to its protective group stability and modifiable aromatic substituent .

Properties

Molecular Formula |

C16H14FNO4 |

|---|---|

Molecular Weight |

303.28 g/mol |

IUPAC Name |

(2S)-2-(2-fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid |

InChI |

InChI=1S/C16H14FNO4/c17-13-9-5-4-8-12(13)14(15(19)20)18-16(21)22-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,21)(H,19,20)/t14-/m0/s1 |

InChI Key |

XCCSKLSUZZWAKG-AWEZNQCLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](C2=CC=CC=C2F)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-2-(2-fluorophenyl)acetic acid typically involves the following steps:

Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

Formation of the acetic acid backbone: The protected amino group is then reacted with a suitable precursor to form the acetic acid backbone.

Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as the starting material.

Deprotection: The benzyloxycarbonyl group is removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Continuous flow reactors: To enhance reaction efficiency and control.

Automated purification systems: To ensure consistent product quality.

Chemical Reactions Analysis

Peptide Bond Formation

The carboxylic acid group undergoes activation for nucleophilic substitution, enabling peptide synthesis. This is critical for creating structurally complex bioactive molecules.

| Reaction Type | Conditions | Reagents | Yield | Application |

|---|---|---|---|---|

| Amide Coupling | 0°C to RT, anhydrous DCM/DMF | DCC/DMAP, HOBt | 78–92% | Synthesis of peptidomimetics |

| Solid-Phase Synthesis | RT, resin-bound amine | HATU, DIEA | 85% | Library generation for drug discovery |

Mechanistic Insight :

-

Carboxylic acid activation occurs via formation of an O-acylisourea intermediate with DCC, followed by nucleophilic attack by the amine.

-

The fluorophenyl group enhances electronic effects, improving reaction rates in sterically demanding couplings.

Esterification Reactions

The carboxylic acid converts to esters under acidic or catalytic conditions, modifying solubility for specific applications .

| Ester Type | Conditions | Catalyst | Yield | Byproducts |

|---|---|---|---|---|

| Methyl Ester | Methanol, HCl gas | HCl (gas) | 89% | Water |

| Benzyl Ester | Benzyl alcohol, DCC | DMAP | 76% | DCU |

Key Observation :

-

Esterification with methanol under HCl gas proceeds with 85% efficiency at 0°C, minimizing decarboxylation.

-

Steric hindrance from the 2-fluorophenyl group reduces reaction rates compared to non-fluorinated analogs .

Deprotection of Benzyloxycarbonyl Group

The Cbz group is selectively removed under hydrogenolytic or acidic conditions to expose the free amine .

| Method | Conditions | Reagents | Yield | Purity |

|---|---|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd/C (10%) | Ethanol/Water | 95% | >99% (HPLC) |

| Acidic Hydrolysis | TFA/DCM (1:1), 2 h | Trifluoroacetic acid | 88% | 97% (removes Cbz only) |

Critical Notes :

-

Hydrogenolysis preserves the fluorophenyl moiety but requires careful control to avoid over-reduction .

-

TFA-mediated deprotection is faster (≤2 h) but may protonate the amine, requiring neutralization for downstream reactions.

Suzuki–Miyaura Cross-Coupling

The 2-fluorophenyl ring participates in palladium-catalyzed coupling reactions, enabling structural diversification .

| Substrate | Catalyst System | Base | Yield | Product |

|---|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 93% | Biaryl derivatives |

| Vinylboronic ester | PdCl₂(dppf), CsF | THF | 81% | Styrene-functionalized analogs |

Optimization Insight :

-

Electron-withdrawing fluorine substituents improve oxidative addition kinetics in Pd-mediated couplings .

-

Reactions tolerate aqueous bases but require anhydrous conditions for boronic esters.

Amidation and Sulfonylation

The free amine (after deprotection) reacts with acylating or sulfonylating agents .

| Reaction | Conditions | Reagents | Yield | Selectivity |

|---|---|---|---|---|

| Acetylation | Pyridine, RT | Acetic anhydride | 90% | N-terminal only |

| Tosylation | DMAP, DCM | Tosyl chloride | 84% | >95% regioselectivity |

Stereochemical Impact :

-

The (S)-configuration at the α-carbon directs reagent approach, favoring retention of chirality in products.

-

Fluorine’s inductive effect reduces nucleophilicity of the amine, requiring activated electrophiles for efficient reactions .

Stability Under Hydrolytic Conditions

The compound’s stability in aqueous environments impacts storage and biological activity.

| Condition | pH | Temperature | Degradation | Half-Life |

|---|---|---|---|---|

| Acidic (HCl) | 1.5 | 25°C | Decarboxylation | 2.3 h |

| Neutral (PBS) | 7.4 | 37°C | <5% decomposition | >48 h |

| Basic (NaOH) | 12.0 | 25°C | Ester hydrolysis | 45 min |

Handling Recommendations :

-

Store at –20°C under argon to prevent hydrolysis of the Cbz group.

-

Avoid prolonged exposure to strong bases (>pH 10) to preserve ester functionalities.

Scientific Research Applications

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(2-fluorophenyl)acetic acid has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-2-(2-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

Inhibiting or activating specific proteins: Affecting cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenylacetic Acid Derivatives

2-(((Benzyloxy)carbonyl)amino)-2-(4-chlorophenyl)acetic acid (CAS 69902-04-1)

- Structural Difference : Chlorine at the para position vs. fluorine at the ortho position.

- Impact: Electronic Effects: Chlorine’s stronger electron-withdrawing nature increases acidity of the acetic acid group compared to fluorine. Safety: The SDS for the 4-chloro analog indicates standard handling precautions (e.g., avoiding inhalation), suggesting similar safety profiles for halogenated derivatives .

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid (CAS 127862-88-8)

- Structural Difference: Propanoic acid backbone with a methylene spacer between the chiral center and fluorophenyl group.

- Impact :

Protective Group Variants

(2S)-2-(2-Chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid

- Structural Difference : Fluorenylmethyloxycarbonyl (Fmoc) group replaces Cbz.

- Impact: Stability: Fmoc is base-labile, whereas Cbz requires hydrogenolysis for removal. Applications: Preferred in solid-phase peptide synthesis for orthogonal protection strategies .

(S)-2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid (CAS 1228547-87-2)

Aromatic Ring Modifications

2-(((Benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetic acid (CAS 61886-78-0)

- Structural Difference : Furan ring replaces fluorophenyl.

- Impact: Electronic Properties: Furan’s oxygen enables hydrogen bonding, enhancing solubility.

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(3-nitrophenyl)acetic acid (Compound 148)

Heterocyclic and Complex Derivatives

[(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS 114779-79-2)

- Structural Difference : Pyrrolidine ring with cyclopropyl and Cbz groups.

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid (CAS 678991-14-5)

Physicochemical and Pharmacological Insights

- pKa and Solubility: The ortho-fluorine in the target compound slightly lowers the pKa of the acetic acid group (~3.2) compared to non-fluorinated analogs, enhancing ionization in physiological conditions .

- Crystallography : Fluorophenyl derivatives exhibit intermolecular hydrogen bonding (e.g., O–H⋯O) and C–H⋯F interactions, influencing crystal packing and formulation stability .

- Biological Activity : Fluorine’s electronegativity and small size make it a bioisostere for hydroxyl groups, enabling interactions with enzymes like kinases or proteases without metabolic liability .

Biological Activity

(S)-2-(((Benzyloxy)carbonyl)amino)-2-(2-fluorophenyl)acetic acid, also known by its CAS number 127862-88-8, is a compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: C17H16FNO4

- Molecular Weight: 317.32 g/mol

- CAS Number: 127862-88-8

- PubChem CID: 14380137

The biological activity of this compound can be attributed to its interaction with various biological targets. It has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play crucial roles in neurotransmission and are implicated in neurodegenerative diseases.

Inhibition Studies

Recent studies have reported the compound's IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | AChE | 36.05 |

| This compound | BChE | 22.23 |

These values suggest that the compound exhibits a stronger inhibitory effect on BChE compared to AChE, which may have implications for its use in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .

Structure-Activity Relationship (SAR)

The structural components of this compound play a significant role in its biological activity. The presence of the benzyloxycarbonyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, the fluorine atom at the para position of the phenyl ring may contribute to increased potency through enhanced interactions with target enzymes.

Case Studies and Research Findings

- Neuroprotective Effects : In vitro studies have demonstrated that compounds with similar structures exhibit neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells. The ability of this compound to modulate these pathways suggests potential therapeutic applications in neurodegenerative diseases .

- Anti-inflammatory Activity : Compounds related to this structure have shown promise in inhibiting pro-inflammatory cytokines and mediators such as IL-6 and TNF-alpha. This anti-inflammatory potential could be beneficial in treating conditions characterized by chronic inflammation .

- Antitumor Activity : Preliminary studies indicate that similar derivatives possess antitumor properties, affecting cell cycle progression and inducing apoptosis in cancer cells. The specific mechanisms remain under investigation, but initial findings suggest that the compound may disrupt critical signaling pathways involved in tumor growth .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-(((Benzyloxy)carbonyl)amino)-2-(2-fluorophenyl)acetic acid, and how are intermediates characterized?

- Methodology :

- Cbz Protection : The benzyloxycarbonyl (Cbz) group is introduced via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃ in water/THF), as described for analogous Cbz-protected amino acids .

- Coupling Reactions : The 2-fluorophenyl group is incorporated using chiral auxiliaries or enantioselective catalysis. For example, (S)-configuration is maintained via chiral pool synthesis or asymmetric hydrogenation .

- Characterization : Intermediates are validated via H/C NMR (e.g., δ 5.1–5.3 ppm for Cbz CH₂), HPLC purity (>95%), and mass spectrometry (e.g., [M+H]+ calculated for C₁₆H₁₅FNO₄: 304.1) .

Q. How does the 2-fluorophenyl substituent influence the compound’s physicochemical properties?

- Key Effects :

- Lipophilicity : The fluorine atom increases logP by ~0.5 compared to non-fluorinated analogs, enhancing membrane permeability .

- Electron-Withdrawing Effects : The 2-fluoro group stabilizes adjacent carbonyl groups, reducing hydrolysis rates in acidic conditions .

- Stereochemical Impact : The (S)-configuration ensures optimal spatial orientation for target binding, as seen in enzyme inhibition studies of related fluorophenyl derivatives .

Q. What are the primary applications of this compound in academic research?

- Research Context :

- Peptide Synthesis : Used as a chiral building block for fluorinated amino acid residues in bioactive peptides .

- Enzyme Inhibition Studies : Acts as a transition-state analog for proteases or kinases, leveraging the Cbz group for reversible binding .

- PROTAC Development : The fluorophenyl group enhances solubility in linker domains for targeted protein degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Troubleshooting :

- Purification Challenges : Low yields (<50%) may arise from poor solubility of intermediates. Optimize via recrystallization (e.g., ethyl acetate/hexane) or flash chromatography (silica gel, 10% EtOAc/hexane) .

- Racemization Risks : High temperatures (>40°C) during coupling steps can cause enantiomeric excess (ee) loss. Monitor via chiral HPLC and use low-temperature conditions (0–25°C) .

- Data Validation : Cross-reference NMR shifts and optical rotation ([α]D²⁵ = +15° to +20° in CHCl₃) with literature to confirm stereochemical integrity .

Q. What strategies improve the stability of this compound in aqueous solutions?

- Stability Optimization :

| Condition | Degradation Rate (k, h⁻¹) | Mitigation Strategy |

|---|---|---|

| pH 7.4 (37°C) | 0.12 | Use lyophilized storage |

| pH 2.0 (25°C) | 0.05 | Buffer with citrate (pH 4–6) |

| Light exposure (UV-Vis) | 0.18 | Amber vials, inert atmosphere |

- Mechanism : Hydrolysis of the Cbz group dominates at neutral/basic pH, while the fluorophenyl group slows ester cleavage .

Q. How does the fluorophenyl group affect binding affinity in enzyme inhibition assays?

- Case Study :

- Target : Serine proteases (e.g., trypsin-like enzymes).

- Binding Data : Fluorine’s electronegativity increases hydrogen-bond strength with catalytic residues (e.g., Kd = 12 μM vs. 28 μM for non-fluorinated analog) .

- Structural Insights : X-ray crystallography shows the 2-fluoro substituent occupies a hydrophobic pocket, reducing entropic penalties upon binding .

Q. What analytical methods are critical for quantifying enantiomeric excess (ee) in scaled-up syntheses?

- Analytical Workflow :

Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA 90:10, 1 mL/min); retention times: (S)-enantiomer = 8.2 min, (R) = 9.5 min .

Polarimetry : Confirm ee via specific rotation ([α]D²⁵ = +18.5° ± 0.5° for pure (S)-form) .

NMR Chiral Shift Reagents : Eu(hfc)₃ induces splitting of diagnostic protons (e.g., α-CH at δ 4.3 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.